molecular formula C17H23N3O3S B12165995 (1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone

(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone

Cat. No.: B12165995
M. Wt: 349.4 g/mol
InChI Key: LGLDPUFGHOJWPU-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperazino and methylsulfonyl groups may further modulate the compound’s activity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    1-(1H-indol-3-yl)ethanone: Known for its anti-HIV activity.

    4-(1H-indol-3-yl)butanoic acid: Studied for its anti-inflammatory properties.

Uniqueness

(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(1-propan-2-ylindol-5-yl)methanone

InChI

InChI=1S/C17H23N3O3S/c1-13(2)20-7-6-14-12-15(4-5-16(14)20)17(21)18-8-10-19(11-9-18)24(3,22)23/h4-7,12-13H,8-11H2,1-3H3

InChI Key

LGLDPUFGHOJWPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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